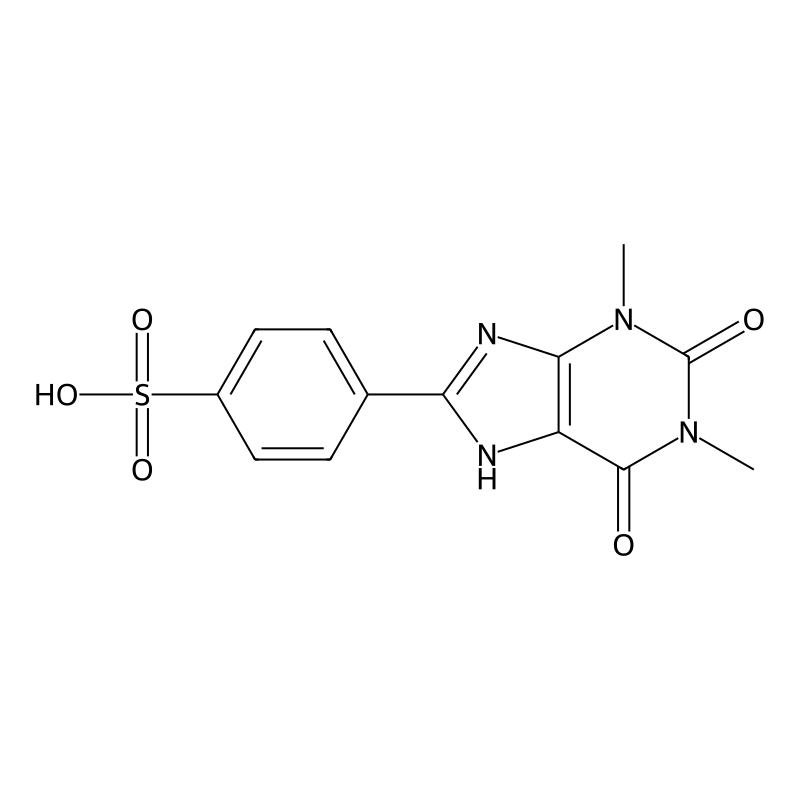

8-(p-Sulfophenyl)theophylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Investigating Cardiovascular Effects

Research has compared the abilities of 8-PST and caffeine to block the cardiovascular effects mediated by adenosine receptors. Studies in anesthetized rats showed both compounds could prevent adenosine-induced hypotension (low blood pressure) and bradycardia (slow heart rate) Pubmed source: . This suggests 8-PST could be a potential tool for understanding and potentially modulating adenosine's role in cardiovascular function.

Understanding Adenosine Receptor Signaling

-PST's properties as a selective antagonist make it valuable for studying adenosine receptor subtypes and their specific functions. By observing how cells respond to 8-PST compared to other adenosine receptor antagonists, researchers can gain insights into the different signaling pathways activated by various adenosine receptor subtypes.

Potential Therapeutic Applications

Due to its ability to block adenosine receptors, 8-PST might hold promise for developing medications targeting conditions where adenosine signaling plays a role. However, more research is needed to explore its potential therapeutic applications and safety profile.

8-(p-Sulfophenyl)theophylline is a synthetic compound derived from the naturally occurring alkaloid theophylline, which is found in plants such as cocoa beans and tea leaves. This compound features a unique structure that combines the xanthine ring system of theophylline with a sulfophenyl group attached at the para position of the eighth carbon. The molecular formula for 8-(p-Sulfophenyl)theophylline is C₁₃H₁₂N₄O₅S, and it is classified as a polar adenosine receptor antagonist. This means that while it binds to adenosine receptors, it does not activate them, effectively blocking the physiological effects mediated by adenosine .

The chemical behavior of 8-(p-Sulfophenyl)theophylline primarily revolves around its interactions with adenosine receptors. As an antagonist, it competes with adenosine for binding sites on these receptors, influencing various signaling pathways. The compound's breakdown pathways have not been extensively studied, but as a derivative of theophylline, it may undergo similar degradation processes, including hydrolysis and potential cleavage of the xanthine ring under specific conditions .

8-(p-Sulfophenyl)theophylline exhibits significant biological activity by acting as a selective antagonist of adenosine receptors. Research has shown its ability to block cardiovascular effects induced by adenosine, such as hypotension and bradycardia, in animal models. Its unique properties allow it to serve as a valuable tool for studying the role of adenosine in various physiological processes and conditions where adenosine signaling is implicated.

The synthesis of 8-(p-Sulfophenyl)theophylline typically involves chemical modifications to the parent compound, theophylline. While specific detailed methods are not extensively documented in the provided sources, general synthetic approaches may include:

- Sulfonation: Introducing a sulfophenyl group to the theophylline structure through sulfonation reactions.

- Purification: Employing techniques such as chromatography to isolate and purify the final product.

These methods ensure that the compound retains its desired biological activity while achieving high purity suitable for research applications.

Due to its properties as an adenosine receptor antagonist, 8-(p-Sulfophenyl)theophylline has several potential applications:

- Research Tool: It is used in studies investigating adenosine receptor subtypes and their specific functions.

- Pharmacological Studies: The compound may aid in developing medications targeting conditions related to adenosine signaling, such as cardiovascular diseases.

- Behavioral Studies: Its effects on locomotor activity and other behavioral parameters can be explored in animal models .

Interaction studies involving 8-(p-Sulfophenyl)theophylline focus on its competitive inhibition of adenosine receptors. These studies often compare its effects with other known antagonists like caffeine and other xanthines. For instance, research has demonstrated that while 8-(p-Sulfophenyl)theophylline does not penetrate the central nervous system effectively when administered intraperitoneally, it still provides insights into peripheral adenosine receptor interactions .

Several compounds share structural similarities or biological activity with 8-(p-Sulfophenyl)theophylline. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Theophylline | Xanthine derivative | Non-selective adenosine receptor antagonist |

| Caffeine | Methylxanthine | Stimulant; non-selective adenosine receptor antagonist |

| 3-Isobutyl-1-methylxanthine | Xanthine derivative | Non-selective adenosine receptor antagonist |

| 8-(4-Aminophenyl)theophylline | Xanthine derivative | Antagonist with potential therapeutic applications |

Uniqueness of 8-(p-Sulfophenyl)theophylline

What sets 8-(p-Sulfophenyl)theophylline apart from these similar compounds is its specific sulfonated structure, which enhances its polarity and modifies its interaction profile with adenosine receptors compared to other xanthines. This unique feature may contribute to distinct pharmacological properties that warrant further investigation in therapeutic contexts.

Classical Synthetic Routes from Theophylline Precursors

The synthesis of 8-(p-sulfophenyl)theophylline has been primarily achieved through classical approaches utilizing theophylline as the starting material. The most widely documented method involves direct sulfonation of theophylline using chlorosulfonic acid under controlled temperature conditions to ensure selective introduction of the sulfophenyl group at the desired position on the theophylline molecule . This approach represents a straightforward modification of the parent theophylline structure through electrophilic aromatic substitution.

The traditional synthesis pathway begins with 5,6-diaminouracil derivatives, following the established Traube synthesis mechanism which is the most commonly used industrial method for xanthine synthesis [37]. The process involves the preparation of 5,6-diaminouracil from urea or substituted urea, followed by cyclization through ring closure [22]. For 8-(p-sulfophenyl)theophylline specifically, the synthesis typically involves chemical modifications to the parent compound theophylline, where the sulfophenyl substituent is introduced through condensation reactions .

Classical synthetic routes have demonstrated the feasibility of obtaining 8-(p-sulfophenyl)theophylline through two primary methodologies. The first method involves the reaction of theophylline with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane . The second approach utilizes the condensation of 5,6-diaminouracil derivatives with carboxylic acids, specifically para-sulfophenyl carboxylic acid derivatives, followed by cyclization to form the desired xanthine structure [4].

Research has shown that the synthesis can be achieved through the reaction of 6-chloropurine riboside with appropriate sulfonated amines, providing compounds with enhanced water solubility [2]. The sulfonate derivatives demonstrate considerably more hydrophilic properties than their corresponding hydrogen analogs, with some compounds achieving aqueous solubility exceeding 1.5 grams per milliliter [2].

Novel Approaches Using Modern Coupling Reagents

Recent advances in synthetic chemistry have introduced novel approaches for the preparation of 8-(p-sulfophenyl)theophylline using modern coupling reagents. The development of the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has revolutionized the synthesis of 6-amino-5-carboxamidouracils, which serve as the main building blocks for 8-substituted xanthines [28].

The COMU-mediated synthesis offers significant advantages over traditional methods, including optimized reaction conditions that lead to precipitation of pure products after only 5 to 10 minutes of reaction time [19]. This method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in more than 80% isolated yield in most cases [28]. The regioselectivity of the reaction yields only the 5-carboxamido derivatives, but not the 6-carboxamidouracil derivatives, which has been unambiguously confirmed by single X-ray crystallography and multidimensional nuclear magnetic resonance experiments [19].

Modern coupling approaches have also explored the use of EDAC (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide) for the synthesis of 1,3,7,8-substituted xanthine derivatives [22]. The synthesis involves reacting 1,3-dialkyl-5,6-diaminouracil with substituted phenoxy acetic acid and EDAC, followed by treatment of the obtained intermediate amide with aqueous sodium hydroxide to yield the desired xanthine analog [22].

The application of Suzuki cross-coupling reactions has been investigated for the preparation of 8-substituted xanthine derivatives, with optimal results obtained using tetrakis(triphenylphosphine)palladium(0) and tripotassium phosphate in dimethylformamide [31]. This convergent synthesis approach allows for the efficient preparation of pharmacologically active 8-substituted xanthine derivatives through the reaction of 8-halogen-substituted xanthines with phenyl- and styrylboronic acids [31].

Purification Strategies and Yield Optimization

The purification of 8-(p-sulfophenyl)theophylline requires specialized strategies due to the compound's unique physicochemical properties. High-performance liquid chromatography (HPLC) has emerged as the primary method for purification and analysis of xanthine derivatives [36]. Optimal chromatographic conditions for the analysis of xanthine derivatives utilize a mobile phase consisting of 0.025 M disodium phosphate solution (pH 7.2):acetonitrile:methanol in a ratio of 65:15:20 by volume [36].

The chromatographic separation is typically achieved on octadecylsilyl C18 columns with specific parameters including 250 mm length, 4.6 mm internal diameter, and 5 micrometer particle size [36]. The analysis temperature is maintained at 37 degrees Celsius with detection performed using a full ultraviolet-visible spectrum range of 190-360 nm at a frequency of 10 Hz [36]. The total flow rate is maintained at 1.0 milliliters per minute with a chromatographic time of 20 minutes [36].

For biological matrix analysis, liquid-liquid extraction procedures have been developed for isolation of theophylline derivatives and elimination of plasma and saliva interferences [32]. The extraction is performed using 60:40 methanol:water as mobile phase under isocratic conditions at a flow rate of 0.75 milliliters per minute with ultraviolet detection at 280 nm [32]. Recovery rates for theophylline derivatives have been documented at 94.85% for plasma, 100.45% for saliva, and 101.39% for urine samples [32].

Yield optimization strategies include the use of continuous flow reactors to optimize reaction conditions and improve yield in industrial settings . Advanced purification techniques such as recrystallization and chromatography ensure the production of high-purity 8-(p-sulfophenyl)theophylline suitable for research and pharmaceutical applications . The synthesis yields have been reported to range from 70% to over 90% depending on the specific methodology employed and reaction conditions [5].

Crystallization techniques play a crucial role in purification, with compounds typically obtained as white or light yellow crystalline solids [5]. The compounds demonstrate solubility at room temperature in dimethylformamide and dimethylsulfoxide, and by heating in lower alcohols, acetone, and dioxane, while remaining insoluble in water, chloroform, benzene, and diethyl ether [5].

Structural Elucidation via Nuclear Magnetic Resonance and Mass Spectrometry

Structural elucidation of 8-(p-sulfophenyl)theophylline relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [5]. The chemical structure has been proven by 1H nuclear magnetic resonance spectroscopy, with characteristic bands providing detailed structural information [5].

Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy offers complementary structural information, with chemical shifts varying significantly between different xanthine forms [30]. The multiplicity of carbon peaks remains consistent at both 105 K and 300 K temperatures, with only slight shifts of less than 2 ppm observed [30]. Dynamic nuclear polarization (DNP) enhanced solid-state nuclear magnetic resonance spectroscopy has been successfully applied to characterize polymorphs and solvates of theophylline derivatives [26].

Mass spectrometry analysis of xanthine derivatives employs various ionization techniques including matrix-assisted laser desorption ionization (MALDI) with different matrices [10]. The analysis reveals characteristic fragmentation patterns with molecular ions [M-H]+, [M+2H]+, and [M+3H]+ detected in mass spectra of compounds containing nitrogen and carbonyl oxygen [10]. The relative abundances of these ions provide structural categorization information for different xanthine derivatives [10].

High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MSn) provides accurate mass measurements and structural information about intermediates along proposed fragmentation pathways [29]. The combination of isotopic labeling, MSn, and accurate mass measurements enables detailed mechanistic understanding of fragmentation processes [29].

Fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy has been employed for derivatives containing fluorinated substituents, with resonances providing specific structural information [15]. The technique demonstrates significant signal-to-noise ratio enhancements when combined with hyperpolarization methods, achieving enhancements of up to 5700-fold relative to standard 19F nuclear magnetic resonance acquisition [18].

| Analytical Technique | Detection Wavelength | Sensitivity (μg/mL) | Application |

|---|---|---|---|

| HPLC-UV | 280 nm | 1.1-3.1 | Biological fluids analysis [32] |

| UV Spectrophotometry | 275 nm | 5.23-8.7 | Direct sample analysis [32] |

| MALDI-MS | N/A | Sub-μM | Structural characterization [10] |

| 1H NMR | N/A | mM range | Structure confirmation [5] |

| 13C NMR | N/A | mM range | Carbon framework analysis [30] |

The binding affinity profile of 8-(p-Sulfophenyl)theophylline reveals moderate potency with notable selectivity patterns across adenosine receptor subtypes. Comprehensive radioligand binding studies using rat brain tissue preparations demonstrate specific inhibition constants that establish the compound's receptor interaction characteristics [1].

At A1 adenosine receptors, 8-(p-Sulfophenyl)theophylline exhibits a dissociation constant (Ki) of 3.2 ± 1.2 μM [1]. This binding affinity represents approximately 4-fold lower potency compared to standard A1-selective antagonists but maintains sufficient activity for pharmacological applications. The compound demonstrates competitive inhibition kinetics, with binding studies revealing saturable, reversible interactions consistent with orthosteric site occupation [2].

A2A adenosine receptors show enhanced affinity for 8-(p-Sulfophenyl)theophylline, with binding studies demonstrating a Ki value of 57 ± 4 nM [1]. This represents the highest affinity interaction among adenosine receptor subtypes, conferring an approximate 56-fold selectivity for A2A over A1 receptors. The enhanced A2A binding correlates with functional studies demonstrating potent antagonism of adenylyl cyclase activation in striatal tissue preparations [3].

Binding to A2B adenosine receptors demonstrates intermediate affinity characteristics, with reported Ki values of 2.2 ± 0.8 μM [1]. The A2B interaction profile suggests moderate antagonist activity that may contribute to physiological responses in tissues with high A2B receptor expression densities [4].

A3 adenosine receptors exhibit minimal interaction with 8-(p-Sulfophenyl)theophylline, with binding affinity studies indicating Ki values exceeding 100 μM [1]. This extremely low affinity effectively excludes A3-mediated pharmacological effects under typical experimental concentrations, confirming the compound's selectivity profile as an A1/A2 antagonist [5].

| Receptor Subtype | Ki Value (nM) | Selectivity Ratio | Functional Antagonism |

|---|---|---|---|

| A1 | 3,200 ± 1,200 | 1.0 | Yes |

| A2A | 57 ± 4 | 56.1 | Yes |

| A2B | 2,200 ± 800 | 0.69 | Yes |

| A3 | >100,000 | <0.032 | No |

Allosteric Modulation Mechanisms and Signaling Pathways

Unlike certain adenosine receptor modulators that exhibit allosteric binding characteristics, 8-(p-Sulfophenyl)theophylline functions primarily through competitive orthosteric antagonism [6] [7]. The compound does not demonstrate significant allosteric modulation effects on adenosine receptor conformational states or G-protein coupling efficiency.

The primary signaling pathway modulation occurs through direct competitive inhibition of adenosine binding to orthosteric sites. At A1 receptors coupled to Gi/Go proteins, 8-(p-Sulfophenyl)theophylline blocks adenosine-mediated inhibition of adenylyl cyclase activity [8]. This results in prevention of cyclic adenosine monophosphate (cAMP) reduction and maintenance of protein kinase A (PKA) activity levels.

A2A receptor antagonism by 8-(p-Sulfophenyl)theophylline interferes with Gs protein-mediated signaling cascades [3]. The compound prevents adenosine-stimulated adenylyl cyclase activation, blocking the subsequent elevation of intracellular cAMP concentrations and downstream PKA phosphorylation events [8]. Electrophysiological studies demonstrate that this antagonism effectively modulates neuronal excitability through interference with cAMP-dependent ion channel regulation [3].

Phospholipase C pathway modulation represents an additional mechanism of action at specific adenosine receptor subtypes. Studies using U-73122 (phospholipase C inhibitor) and intracellular calcium buffering experiments indicate that 8-(p-Sulfophenyl)theophylline can influence adenosine-mediated activation of phospholipase C and subsequent inositol trisphosphate-calcium signaling pathways [3].

The compound demonstrates minimal direct effects on G-protein coupling efficiency or receptor protein conformational states. Guanosine triphosphate (GTP) analog studies and pertussis toxin sensitivity experiments confirm that 8-(p-Sulfophenyl)theophylline does not significantly alter the intrinsic G-protein activation capacity of adenosine receptors [8].

Competitive Antagonism Kinetics in Neural Tissue

Detailed kinetic analysis in neural tissue preparations reveals 8-(p-Sulfophenyl)theophylline exhibits classical competitive antagonism characteristics with well-defined association and dissociation rate constants [6] [9].

Association kinetics studies using rapid solution exchange protocols demonstrate that 8-(p-Sulfophenyl)theophylline binds to adenosine receptors with association rate constants (kon) of approximately 1.2 × 10^6 M^-1 s^-1 for A2A receptors [10]. The relatively rapid association kinetics facilitate effective receptor occupancy under physiological conditions, with equilibrium binding achieved within seconds of compound application.

Dissociation rate measurements reveal koff values of 0.068 s^-1 for A2A receptor interactions, yielding calculated equilibrium dissociation constants consistent with radioligand binding determinations [10]. The moderate dissociation rate indicates sufficient receptor residence time for sustained pharmacological effects while allowing for reversible antagonism.

Schild plot analysis in guinea pig atrial preparations demonstrates pA2 values of 5.30 ± 0.25 for 8-(p-Sulfophenyl)theophylline antagonism of adenosine-induced electrophysiological effects [6]. The linear Schild regression with slope values not significantly different from unity confirms competitive antagonism without significant cooperativity effects [11].

In cardiac neural tissue preparations, concentration-response curve analysis reveals dose-dependent rightward shifts of adenosine agonist responses with minimal effects on maximum response magnitudes [11]. This kinetic profile confirms competitive antagonism without significant allosteric or non-competitive components [12].

Temperature-dependent kinetic studies at physiological temperatures (37°C) demonstrate enhanced association rates compared to standard experimental conditions (25°C), with calculated activation energies suggesting diffusion-limited binding processes for the polar 8-(p-Sulfophenyl)theophylline molecule [10].

The compound exhibits use-dependent antagonism characteristics in repeatedly stimulated neural preparations, with progressive enhancement of antagonist effects during sustained adenosine receptor activation [11]. This phenomenon reflects the competitive nature of antagonism and the kinetic advantage conferred by sustained receptor occupancy.

Receptor Subtype Selectivity Compared to Xanthine Analogs

8-(p-Sulfophenyl)theophylline exhibits distinctive selectivity characteristics when compared to other xanthine-based adenosine receptor antagonists, with the sulfophenyl substitution significantly altering both potency and subtype preferences [2] [13].

Theophylline comparison reveals that 8-(p-Sulfophenyl)theophylline demonstrates enhanced A2A selectivity compared to the parent compound. While theophylline exhibits similar Ki values of approximately 14 μM at both A1 and A2A receptors, the sulfophenyl derivative shows 56-fold enhanced A2A affinity with retention of moderate A1 binding [2]. This selectivity pattern contrasts markedly with theophylline's non-selective adenosine receptor antagonism profile.

8-Phenyltheophylline provides an instructive comparison for understanding the effects of polar substitution. The non-polar phenyl analog demonstrates 25-35-fold enhanced potency compared to theophylline but maintains relatively non-selective binding across A1 and A2A receptors [2]. In contrast, 8-(p-Sulfophenyl)theophylline sacrifices overall potency for enhanced A2A selectivity and improved aqueous solubility characteristics.

DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) represents the gold standard for A1-selective adenosine receptor antagonism, with Ki values of 1.0 nM at A1 receptors and 520-fold selectivity over A2A receptors [13]. 8-(p-Sulfophenyl)theophylline exhibits opposite selectivity, preferentially targeting A2A over A1 receptors, making it complementary to DPCPX for experimental applications requiring A2A-selective antagonism.

XAC (8-[4-[2-Aminoethylaminocarbonylmethyloxy]phenyl]1,3-dipropylxanthine) demonstrates high potency at both A1 (Ki = 2.1 nM) and A2A (Ki = 4.0 nM) receptors with minimal selectivity [13]. The 8-(p-Sulfophenyl)theophylline selectivity profile provides advantages in experimental paradigms requiring specific A2A antagonism without significant A1 receptor interference.

Caffeine comparison highlights the unique pharmacological niche occupied by 8-(p-Sulfophenyl)theophylline. While caffeine exhibits non-selective adenosine receptor antagonism with Ki values of approximately 44 μM at both A1 and A2A receptors, 8-(p-Sulfophenyl)theophylline provides 770-fold enhanced A2A potency with maintained selectivity [2].

| Compound | A1 Ki (nM) | A2A Ki (nM) | A1/A2A Ratio | Solubility | BBB Penetration |

|---|---|---|---|---|---|

| 8-(p-Sulfophenyl)theophylline | 3,200 | 57 | 0.018 | High | Poor |

| Theophylline | 14,000 | 14,000 | 1.0 | High | Good |

| 8-Phenyltheophylline | 560 | 16,000 | 0.035 | Low | Good |

| DPCPX | 1.0 | 520 | 520 | Moderate | Good |

| Caffeine | 44,000 | 44,000 | 1.0 | High | Good |

The blood-brain barrier penetration characteristics represent a critical differentiating factor among xanthine analogs. While most xanthine derivatives readily cross the blood-brain barrier, 8-(p-Sulfophenyl)theophylline exhibits poor central nervous system penetration due to its polar sulfonate group [14]. This characteristic enables peripheral adenosine receptor antagonism without significant central nervous system effects, providing experimental and potential therapeutic advantages for conditions requiring selective peripheral adenosine receptor modulation.

The water solubility enhancement conferred by the sulfophenyl substitution addresses a major limitation of potent xanthine analogs like 8-phenyltheophylline, which exhibit excellent receptor binding characteristics but suffer from poor aqueous solubility [14]. 8-(p-Sulfophenyl)theophylline maintains adequate receptor binding affinity while providing sufficient solubility for intravenous administration and tissue bath applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Remote cardioprotection by transfer of coronary effluent from ischemic preconditioned rabbit heart preserves mitochondrial integrity and function via adenosine receptor activation

Chung Ho Leung, Lixing Wang, Jan M Nielsen, Michael B Tropak, Yana Y Fu, Hideyuki Kato, John Callahan, Andrew N Redington, Christopher A CaldaronePMID: 24018748 DOI: 10.1007/s10557-013-6489-2

Abstract

Coronary effluent from an isolated perfused heart undergoing ischemic preconditioning can be transferred to precondition another naïve isolated heart. We investigated the effects of this effluent on mitochondrial integrity and function following a global infarct model of ischemia/reperfusion and the role of adenosine in this model of remote preconditioning.Coronary effluent from isolated perfused rabbit hearts was collected prior to (control effluent) and during three cycles of 5-min ischemia and 10-min reperfusion (IPC effluent). Adenosine concentration was significantly increased in IPC effluent (2.6 ± 1.1 μM) versus control effluent (0.21 ± 0.06 μM, P < 0.01). Infarct size (% necrotic LV mass) after 30-min global ischemia and 90-min reperfusion was significantly reduced in hearts preconditioned with IPC effluent (IPC(eff), 23 ± 7 %) and control effluent supplemented with 2.5 μM exogenous adenosine (C(eff)+ 2.5 μM ADO, 25 ± 10 %) when compared to control effluent perfused hearts (C(eff), 41 ± 8 %, P < 0.05). Compared to C(eff) mitochondria, IPC(eff) mitochondria had preserved complex I/State3 and complex IV/State 3 respiration and outer membrane integrity, and reduced cytochrome c release. In contrast, C(eff) + 2.5 μM ADO mitochondria had improved state 2 respiration and coupling to oxidative phosphorylation, reduced reactive oxygen species production and preserved outer membrane integrity. Administration of adenosine receptor blocker 8-(p-sulfophenyl)theophylline abolished the infarct limiting effect (46 ± 7 %) and the mitochondrial integrity and function preservation of IPC effluent.

Remote cardioprotection by IPC effluent preserves mitochondrial integrity and function in an adenosine receptor dependent mechanism, and although infarct size reduction can be mimicked by adenosine, IPC effluent contains additional factor(s) contributing to modulation of the mitochondrial response to ischemia/reperfusion injury.

Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure

Mengjun Wang, Ramesh C Gupta, Sharad Rastogi, Smita Kohli, Kefei Zhang, David E Lanfear, Hani N SabbahPMID: 23907235 DOI: 10.1007/s10557-013-6482-9

Abstract

GP531 is a second generation adenosine regulating agent (ARA) that increases concentrations of endogenous adenosine, a natural cardioprotective agent, in ischemic/hypoxic tissue. This study examined the effects of acute intravenous infusions of GP531 on left ventricular (LV) systolic and diastolic function in dogs with advanced chronic heart failure (HF) (LV ejection fraction, EF <30 %).Six dogs with intracoronary microembolization-induced HF received a constant intravenous infusion of GP531 (10 μg/kg/min) or vehicle (normal saline) for 6 h in random order 1 week apart. Hemodynamic measurements were made at baseline and at 1, 2, 3, 4, 5 and 6 h after initiating drug infusion. Myocardial oxygen consumption (MVO2) was measured at baseline and 4 and 6 h. LV pressure-volume relationship (PVR) was measured at baseline and 6 h.

Vehicle infusions had no effect on indexes of LV systolic and diastolic function. GP531 infusion had no effect on heart rate or mean aortic pressure but significantly decreased LV end-diastolic pressure, end-diastolic volume, end-systolic volume and end-diastolic wall stress. GP531 significantly increased LV EF (27 ± 1 at baseline to 34 ± 1 after 6 h of drug infusion, p < 0.05), deceleration time of early mitral inflow velocity and the slope of end-systolic PVR without increasing MVO2.

Results of the study indicate that approaches which increase the local release of adenosine in failing LV myocardium, such as ARAs, have a favorable impact on LV performance. These observations support the continued development of ARA's for the treatment of acute HF syndromes.

Cardiovascular protection and antioxidant activity of the extracts from the mycelia of Cordyceps sinensis act partially via adenosine receptors

Xiao-Feng Yan, Zhong-Miao Zhang, Hong-Yi Yao, Yan Guan, Jian-Ping Zhu, Lin-Hui Zhang, Yong-Liang Jia, Ru-Wei WangPMID: 23192916 DOI: 10.1002/ptr.4899

Abstract

Mycelia of cultured Cordyceps sinensis (CS) is one of the most common substitutes for natural CS and was approved for arrhythmia in China. However, the role of CS in ameliorating injury during ischemia-reperfusion (I/R) is still unclear. We examined effects of extracts from CS on I/R and investigated the possible mechanisms. Post-ischemic coronary perfusion pressure, ventricular function, and coronary flow were measured using the Langendorff mouse heart model. Oxidative stress of cardiac homogenates was performed using an ELISA. Our results indicate that CS affords cardioprotection possibly through enhanced adenosine receptor activation. Cardioprotection was demonstrated by reduced post-ischemic diastolic dysfunction and improved recovery of pressure development and coronary flow. Treatment with CS largely abrogates oxidative stress and damage in glucose- or pyruvate-perfused hearts. Importantly, observed reductions in oxidative stress [glutathione disulfide (GSSG)]/[GSSG + glutathione] and [malondialdehyde (MDA)]/[superoxide dismutase + MDA] ratios as well as the resultant damage upon CS treatment correlate with functional markers of post-ischemic myocardial outcome. These effects of CS were partially blocked by 8-ρ-sulfophenyltheophylline, an adenosine receptor antagonist. Our results demonstrate a suppressive role of CS in ischemic contracture. Meanwhile, the results also suggest pre-ischemic adenosine receptor activation may be involved in reducing contracture in hearts pretreated with CS.Perivascular cells with pericyte characteristics are involved in ATP- and PGE(2)-induced relaxation of porcine retinal arterioles in vitro

Mikkel Wölck Misfeldt, Simon Metz Mariendal Pedersen, Toke BekPMID: 23599323 DOI: 10.1167/iovs.13-11685

Abstract

Relaxation of porcine retinal arterioles in vitro has been shown to be preceded by calcium activity in a population of perivascular cells that cannot be classified as neurons, glial cells, or vascular smooth muscle cells. The purpose of the present investigation was to study calcium activity in these perivascular cells during ATP- and PGE2-induced vasorelaxation, and to identify pericyte markers and other cellular constituents characterizing these cells.Porcine arterioles were loaded with a calcium-sensitive fluorophore and mounted in a myograph. Simultaneous measurements of calcium activity and vascular tone during stimulation with ATP and PGE2 were performed before and after addition of specific antagonists to these compounds and to nitric oxide. Additionally, immunohistochemistry was performed on whole mounts of porcine retina using antibodies to known markers of vascular pericytes and cellular components of the vascular wall.

Relaxation of retinal arterioles with both ATP and PGE2 was preceded by a significant increase in the number of perivascular cells displaying calcium activity. The effect of ATP was inhibited by the adenosine receptor antagonist 8-PSPT, whereas the effect of PGE2 was inhibited by the EP1 receptor antagonist SC19220 and the NO-synthesis inhibitor L-NAME. The perivascular cells had morphological features in common with pericytes and displayed immunoreactivity to the pericyte markers NG2 and CD-13, but not to markers of glial cells, neurons, or vascular smooth muscle cells.

The perivascular cell type located external to the smooth muscle cells in porcine retinal arterioles shows calcium activity during relaxation with ATP and PGE2 and has morphological properties in common with pericytes. Future studies should focus on the role of this cell type for regulating retinal blood flow and for retinal vascular disease.

Translating drug-induced hibernation to therapeutic hypothermia

Tulasi R Jinka, Velva M Combs, Kelly L DrewPMID: 25812681 DOI: 10.1021/acschemneuro.5b00056

Abstract

Therapeutic hypothermia (TH) improves prognosis after cardiac arrest; however, thermoregulatory responses such as shivering complicate cooling. Hibernators exhibit a profound and safe reversible hypothermia without any cardiovascular side effects by lowering the shivering threshold at low ambient temperatures (Ta). Activation of adenosine A1 receptors (A1ARs) in the central nervous system (CNS) induces hibernation in hibernating species and a hibernation-like state in rats, principally by attenuating thermogenesis. Thus, we tested the hypothesis that targeted activation of the central A1AR combined with a lower Ta would provide a means of managing core body temperature (Tb) below 37 °C for therapeutic purposes. We targeted the A1AR within the CNS by combining systemic delivery of the A1AR agonist (6)N-cyclohexyladenosine (CHA) with 8-(p-sulfophenyl)theophylline (8-SPT), a nonspecific adenosine receptor antagonist that does not readily cross the blood-brain barrier. Results show that CHA (1 mg/kg) and 8-SPT (25 mg/kg), administered intraperitoneally every 4 h for 20 h at a Ta of 16 °C, induce and maintain the Tb between 29 and 31 °C for 24 h in both naïve rats and rats subjected to asphyxial cardiac arrest for 8 min. Faster and more stable hypothermia was achieved by continuous infusion of CHA delivered subcutaneously via minipumps. Animals subjected to cardiac arrest and cooled by CHA survived better and showed less neuronal cell death than normothermic control animals. Central A1AR activation in combination with a thermal gradient shows promise as a novel and effective pharmacological adjunct for inducing safe and reversible targeted temperature management.Central adenosine receptor signaling is necessary for daily torpor in mice

Benjamin W Iliff, Steven J SwoapPMID: 22785425 DOI: 10.1152/ajpregu.00081.2012

Abstract

When calorically restricted at cool ambient temperatures, mice conserve energy by entering torpor, during which metabolic rate (MR), body temperature (T(b)), heart rate (HR), and locomotor activity (LMA) decrease. Treatment with exogenous adenosine produces a similar hypometabolic state. In this study, we conducted a series of experiments using the nonspecific adenosine receptor antagonists aminophylline and 8-sulfophenyltheophylline (8-SPT) to test the hypothesis that adenosine signaling is necessary for torpor in fasted mice. In the first experiment, mice were subcutaneously infused with aminophylline while T(b), HR, and LMA were continuously monitored using implanted radiotelemeters. During a 23-h fast, saline-treated mice were torpid for 518 ± 43 min, whereas aminophylline-treated mice were torpid for significantly less time (54 ± 20 min). In a second experiment, aminophylline was infused subcutaneously into torpid mice to test the role of adenosine in the maintenance of torpor. Aminophylline reversed the hypometabolism, hypothermia, bradycardia, and hypoactivity of torpor, whereas saline did not. In the third and fourth experiments, the polar adenosine antagonist 8-SPT, which does not cross the blood-brain barrier, was infused either subcutaneously or intracerebroventricularly to test the hypothesis that both peripheral and central adenosine receptor signaling are necessary for the maintenance of torpor. Intracerebroventricular, but not subcutaneous, infusion of 8-SPT causes a return to euthermia. These findings support the hypothesis that adenosine is necessary for torpor in mice and further suggest that whereas peripheral adenosine signaling is not necessary for the maintenance of torpor, antagonism of central adenosine is sufficient to disrupt torpor.Opposite effect of ATP on contraction force of tonic and phasic skeletal muscles in frogs

S N Grishin, R R Kamaliev, A Yu Teplov, A U ZiganshinPMID: 22451866 DOI: 10.1007/s10517-011-1309-9

Abstract

Experiments in vitro showed that ATP and adenosine equally suppressed contractions of frog m. sartorius, which belongs to the phasic type muscles. Adenosine receptors antagonist 8-SPT abolished the effect of adenosine, but did not change the effect of ATP. This fact proves the independence of signaling pathways of these purines. ATP produced an opposite effect on the tonic muscle m. cruralis and increased the force of its contraction. Adenosine produced an inhibitory effect on the force of m. cruralis contration. In this case, 8-SPT also eliminated the effect of adenosine, but did not change the effect of ATP. The potentiating effect of ATP was blocked by suramin, a nonselective antagonist of P2 receptors, which attests to their involvement into the effects of this purine. The opposite effects of purinergic regulation reflect fundamental differences in functional organization of phasic and tonic muscular systems. It was hypothesized that the increase in contraction force under the effect of ATP is a mechanism providing maitenance of the contracted state of tonic muscle without appreciable metabolic costs.Metabolic hyperemia requires ATP-sensitive K+ channels and H2O2 but not adenosine in isolated mouse hearts

Xueping Zhou, Bunyen Teng, Stephen Tilley, Catherine Ledent, S Jamal MustafaPMID: 25108010 DOI: 10.1152/ajpheart.00421.2014

Abstract

We have previously demonstrated that adenosine-mediated H2O2 production and opening of ATP-sensitive K(+) (KATP) channels contributes to coronary reactive hyperemia. The present study aimed to investigate the roles of adenosine, H2O2, and KATP channels in coronary metabolic hyperemia (MH). Experiments were conducted on isolated Langendorff-perfused mouse hearts using combined pharmacological approaches with adenosine receptor (AR) knockout mice. MH was induced by electrical pacing at graded frequencies. Coronary flow increased linearly from 14.4 ± 1.2 to 20.6 ± 1.2 ml·min(-1)·g(-1) with an increase in heart rate from 400 to 650 beats/min in wild-type mice. Neither non-selective blockade of ARs by 8-(p-sulfophenyl)theophylline (8-SPT; 50 μM) nor selective A2AAR blockade by SCH-58261 (1 μM) or deletion affected MH, although resting flow and left ventricular developed pressure were reduced. Combined A2AAR and A2BAR blockade or deletion showed similar effects as 8-SPT. Inhibition of nitric oxide synthesis by N-nitro-l-arginine methyl ester (100 μM) or combined 8-SPT administration failed to reduce MH, although resting flows were reduced (by ∼20%). However, glibenclamide (KATP channel blocker, 5 μM) decreased not only resting flow (by ∼45%) and left ventricular developed pressure (by ∼36%) but also markedly reduced MH by ∼94%, resulting in cardiac contractile dysfunction. Scavenging of H2O2 by catalase (2,500 U/min) also decreased resting flow (by ∼16%) and MH (by ∼24%) but to a lesser extent than glibenclamide. Our results suggest that while adenosine modulates coronary flow under both resting and ischemic conditions, it is not required for MH. However, H2O2 and KATP channels are important local control mechanisms responsible for both coronary ischemic and metabolic vasodilation.Effects of ATP and adenosine on contraction amplitude of rat soleus muscle at different temperatures

Ayrat U Ziganshin, Adel E Khairullin, Vladimir V Zobov, Liliya E Ziganshina, Azat I Gabdrakhmanov, Bulat A Ziganshin, Sergey N GrishinPMID: 27448234 DOI: 10.1002/mus.25263

Abstract

The aim of this study was to evaluate the effects of adenosine 5'-triphosphate (ATP) and adenosine on the contractility of mammalian skeletal muscle under hypothermic conditions.Contractions of isolated rat soleus muscle were induced by either electrical stimulation (ES) or carbachol at physiological temperatures (37°C) and hypothermic conditions (30-14°C) and recorded in the presence of ATP, adenosine, suramin, and 8-(p-sulfophenyl)-theophylline (8-SPT).

At 37°C, incubation of the muscles with ATP inhibited ES-induced contractions; the inhibitory effect of ATP disappeared at 14°C. Adenosine inhibited ES-induced contractions at all temperature levels; 8-SPT fully prevented the action of adenosine. ATP and adenosine did not significantly affect carbachol-induced contractions at 37°C, while at lower temperatures ATP potentiated them. Suramin fully prevented effects of ATP.

ATP is involved in both pre- and postsynaptic regulation of rat soleus muscle contractility, and these processes are significantly more pronounced at low temperatures. Muscle Nerve 55: 417-423, 2017.

Activation of NTS A(1) adenosine receptors inhibits regional sympathetic responses evoked by activation of cardiopulmonary chemoreflex

Tomoko K Ichinose, Zeljka Minic, Cailian Li, Donal S O'Leary, Tadeusz J ScisloPMID: 22814665 DOI: 10.1152/ajpregu.00164.2012